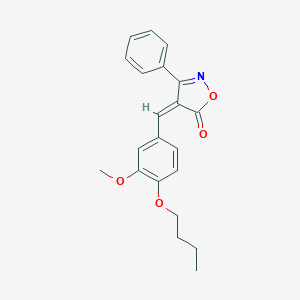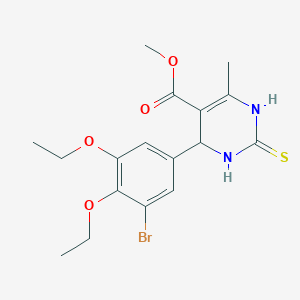![molecular formula C27H27NO3 B307575 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307575.png)
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one, also known as EDPB, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one involves the inhibition of several enzymes and signaling pathways. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to induce apoptosis by activating the p53 pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Bcl-2 pathway. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has several advantages for lab experiments. It is easy to synthesize using the Suzuki-Miyaura coupling reaction, and it has been found to have low toxicity in normal cells. However, 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has several limitations for lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one also has a short half-life, making it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one. One direction is to study its potential as a cancer therapy. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to induce apoptosis in cancer cells, and it has low toxicity in normal cells, making it a potential candidate for cancer therapy. Another direction is to study its potential as an antifungal and antibacterial agent. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to inhibit the growth of fungal and bacterial cells, making it a potential candidate for the development of new antibiotics. Finally, future studies could focus on improving the solubility and stability of 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one, making it easier to use in lab experiments and potential therapies.
Conclusion
In conclusion, 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to have several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has the potential to be a valuable tool for cancer therapy and the development of new antibiotics.
合成法
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been synthesized using different methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Both methods have been used to synthesize 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one, but the Suzuki-Miyaura coupling reaction has been found to be more efficient.
科学的研究の応用
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been the focus of scientific research due to its potential therapeutic applications. It has been studied for its anticancer, antifungal, and antibacterial properties. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
特性
製品名 |
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one |
|---|---|
分子式 |
C27H27NO3 |
分子量 |
413.5 g/mol |
IUPAC名 |
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-5,6,8,10-tetrahydrobenzo[c]phenanthridin-7-one |
InChI |
InChI=1S/C27H27NO3/c1-4-31-23-13-17(10-12-21(23)29)25-24-20(14-27(2,3)15-22(24)30)19-11-9-16-7-5-6-8-18(16)26(19)28-25/h5-13,25,28-29H,4,14-15H2,1-3H3 |
InChIキー |
MQTXHLJNZDMFTE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C5=CC=CC=C5C=C4)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C5=CC=CC=C5C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-chlorophenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307493.png)
![(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307494.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307495.png)
![4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307496.png)
![Ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307497.png)

![ethyl {5-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B307501.png)

![ethyl 2-[2-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307503.png)
![Ethyl 4-[4-(allyloxy)-2-chloro-5-ethoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307505.png)
![4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B307506.png)
![(4Z)-4-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B307509.png)
![{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B307513.png)
![2-methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione](/img/structure/B307514.png)